tert-butyl (2R)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate
Description
tert-butyl (2R)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at position 1 and a 4-(4-fluorobenzoyl)-substituted thiazole ring at position 2. The stereochemistry at the pyrrolidine C2 position (R-configuration) and the electron-withdrawing 4-fluorobenzoyl group on the thiazole ring are critical to its physicochemical and biological properties. This compound is likely an intermediate in pharmaceutical synthesis, leveraging its rigid thiazole-pyrrolidine scaffold for target binding and metabolic stability .
Properties
IUPAC Name |
tert-butyl 2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-19(2,3)25-18(24)22-10-4-5-15(22)17-21-14(11-26-17)16(23)12-6-8-13(20)9-7-12/h6-9,11,15H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOHSQPFZJFQJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC(=CS2)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-tert-butyl 2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via an acylation reaction using 4-fluorobenzoyl chloride and a suitable base.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving an amino acid derivative.
Final Coupling: The final step involves coupling the thiazole and pyrrolidine intermediates under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(s)-tert-butyl 2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
(s)-tert-butyl 2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a beta-secretase inhibitor, which is relevant in the treatment of Alzheimer’s disease.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (s)-tert-butyl 2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. For instance, as a beta-secretase inhibitor, it binds to the active site of the enzyme, preventing the cleavage of amyloid precursor protein and thereby reducing the formation of amyloid-beta plaques . This interaction involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Heterocyclic Core Variations
Thiazole vs. Pyridine/Imidazole Derivatives
tert-butyl 2-(4-((2-ethylhexyl)oxy)pyridin-2-yl)pyrrolidine-1-carboxylate ():
- tert-butyl (2R)-2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate (, QE-1072): Substitutes thiazole with a bromoimidazole ring. Purity: 97% .
Thiazole vs. Thiazolidine/Piperazine Derivatives
- tert-butyl 4-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-2-(1,3-thiazolidin-3-ylcarbonyl)pyrrolidine-1-carboxylate (): Incorporates a piperazine linker and a thiazolidine ring.
Substituent Effects
Fluorobenzoyl vs. Trifluoromethyl/Alkyl Groups
tert-butyl 2-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxylate ():
tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate ():
- Lacks the thiazole moiety; features a hydroxyethyl chain.
- Hydroxyl group improves water solubility but may reduce metabolic stability due to oxidation susceptibility .
Biological Activity
Tert-butyl (2R)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and various biological assays that demonstrate its efficacy.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C18H28N2O4S. The presence of a thiazole ring and a pyrrolidine structure contributes to its biological properties. The fluorobenzoyl group enhances its interaction with biological targets.
Synthesis
The synthesis of this compound involves multi-step organic reactions typically starting from readily available precursors. The synthetic route often includes:
- Formation of the thiazole ring.
- Introduction of the fluorobenzoyl moiety.
- Coupling with the pyrrolidine derivative.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- SK-Hep-1 (liver cancer)
- NUGC-3 (gastric cancer)
Table 1 summarizes the IC50 values for different cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| MDA-MB-231 | 5.6 |
| SK-Hep-1 | 7.4 |
| NUGC-3 | 6.3 |
These results indicate that this compound may inhibit cell proliferation through mechanisms that require further investigation.
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of cell cycle progression : It has been observed to induce G0/G1 phase arrest in cancer cells.
- Apoptosis induction : The compound promotes apoptotic pathways, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects in animal models. It inhibits key inflammatory mediators such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.
Case Studies
A series of case studies have been conducted to evaluate the pharmacological profile of this compound:
- Study on Breast Cancer : A study involving MDA-MB-231 cells treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability.
- Inflammatory Response Model : In a murine model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
